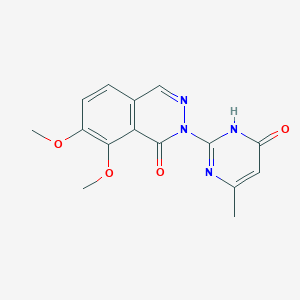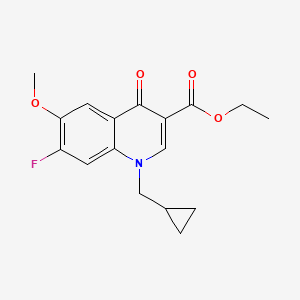
2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring fused with a phthalazine ring, which is further substituted with hydroxy, methyl, and methoxy groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-6-methylpyrimidine with 7,8-dimethoxyphthalazine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form. The choice of reagents, catalysts, and solvents is optimized to minimize costs and environmental impact while maximizing efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-6-methylpyrimidine: Shares the pyrimidine core but lacks the phthalazine ring and methoxy groups.
7,8-dimethoxyphthalazine: Contains the phthalazine ring with methoxy substitutions but lacks the pyrimidine core.
2-(4-hydroxy-6-methylpyrimidin-2-yl)-3-methylpyrazolin-5-one: Similar pyrimidine substitution but with a different heterocyclic ring.
Uniqueness
The uniqueness of 2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H14N4O4 |
|---|---|
Peso molecular |
314.30 g/mol |
Nombre IUPAC |
7,8-dimethoxy-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phthalazin-1-one |
InChI |
InChI=1S/C15H14N4O4/c1-8-6-11(20)18-15(17-8)19-14(21)12-9(7-16-19)4-5-10(22-2)13(12)23-3/h4-7H,1-3H3,(H,17,18,20) |
Clave InChI |
AWDLPINZSSARFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=N1)N2C(=O)C3=C(C=CC(=C3OC)OC)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B15118926.png)
![N-(3-methylphenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide](/img/structure/B15118938.png)

![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118949.png)
![9-cyclopropyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)-9H-purine](/img/structure/B15118953.png)
![4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-3-fluorobenzonitrile](/img/structure/B15118966.png)
![6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine](/img/structure/B15118973.png)
![6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-7-methyl-7H-purine](/img/structure/B15118979.png)
![N-tert-butyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)pyrrolidine-3-carboxamide](/img/structure/B15118981.png)
![N-(2-methoxyethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B15118986.png)
![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide](/img/structure/B15118988.png)
![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B15118989.png)
![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B15118996.png)
![N-(butan-2-yl)-2-{7,12-dioxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide](/img/structure/B15119002.png)
